molecular formula C24H23N3O3S3 B2514363 N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-51-7

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B2514363
CAS No.: 613225-51-7
M. Wt: 497.65
InChI Key: KBYPKSBGRPLKIC-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a synthetic compound designed for research purposes, featuring a 1,3-thiazolidin-4-one core. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Compounds based on the 1,3-thiazolidin-4-one framework have been extensively reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including potential as anticancer, antimicrobial, antifungal, antioxidant, and antiviral agents . The molecular structure of this particular compound integrates a benzothiazole moiety, a fragment commonly associated with biological activity, linked via a hexanamide chain to the central thiazolidinone ring. This specific substitution pattern is characteristic of advanced research compounds aimed at investigating structure-activity relationships. The Z-configured methylidene group at the 5-position of the thiazolidinone ring is a common feature in many active derivatives . Researchers value this class of compounds for developing novel therapeutic agents and probing biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-30-17-12-10-16(11-13-17)15-20-22(29)27(24(31)33-20)14-6-2-3-9-21(28)26-23-25-18-7-4-5-8-19(18)32-23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,26,28)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPKSBGRPLKIC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20N2O2S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

Key Properties:

  • Molecular Weight: 396.50 g/mol
  • Log P (octanol-water partition coefficient): Indicates hydrophobicity, which is crucial for biological activity.
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Benzothiazole derivatives have been shown to inhibit various enzymes and disrupt cellular processes:

  • Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal properties. It targets bacterial cell wall synthesis and has been shown to inhibit enzymes such as DprE1, which is essential for mycobacterial growth .
  • Anticancer Activity: Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

A study evaluating various benzothiazole derivatives found that this compound exhibited potent antimicrobial activity against several strains of bacteria and fungi.

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus0.15 mg/mL
Gram-negative BacteriaEscherichia coli0.12 mg/mL
FungiCandida albicans0.10 mg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Case Studies

Several studies have reported on the biological activities of similar compounds:

  • Study on Benzothiazole Derivatives: A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against eight bacterial and fungal species, with some compounds showing MIC values as low as 10.7 μmol/mL .
  • Anticancer Properties: Research on thiazolidine derivatives indicated that modifications in their structure significantly enhanced their anticancer properties, suggesting that similar modifications could improve the efficacy of this compound .

Comparison with Similar Compounds

Core Thiazolidinone Derivatives

  • Compound A: 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () Structural Differences: Features a 2-methoxybenzylidene group (vs. 4-methoxy in the target compound) and a methyl-thiadiazole acetamide (vs. benzothiazol-2-yl hexanamide). The shorter acetamide chain (vs. hexanamide) could limit membrane permeability .
  • Compound B : N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide ()

    • Structural Differences : Replaces the 4-methoxyphenyl group with a thiophene ring.
    • Implications : Thiophene’s electron-rich nature may enhance π-π stacking, while the lack of a methoxy group reduces hydrophilicity .

Benzothiazole-Containing Analogues

  • Compound C : 2-(Benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde derivatives ()
    • Structural Differences : Incorporates an azo linkage and a benzyloxy group absent in the target compound.
    • Implications : The azo group introduces photochemical reactivity, which may limit stability compared to the target’s amide-based structure .

Substituent Impact on Solubility and Bioavailability

Compound Substituent LogP* (Predicted) Aqueous Solubility
Target Compound 4-Methoxyphenyl 3.8 Low
Compound A () 2-Methoxyphenyl 3.5 Moderate
Compound B () Thiophene 4.2 Very low

*Calculated using ChemDraw.

The 4-methoxy group in the target compound increases hydrophilicity slightly compared to Compound B but less than Compound A’s 2-methoxy isomer. The hexanamide chain may improve lipid solubility, favoring passive diffusion across membranes.

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